1,8-Dichlorooctane

Vue d'ensemble

Description

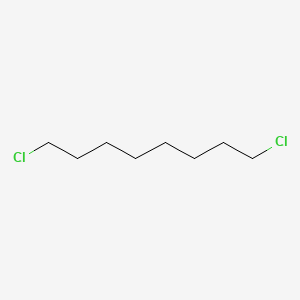

1,8-Dichlorooctane is an organic compound with the molecular formula C₈H₁₆Cl₂. It is a chlorinated hydrocarbon, specifically a chloroparaffin, characterized by the presence of two chlorine atoms attached to the terminal carbons of an octane chain. This compound is a colorless to light yellow liquid with an oily appearance and a pungent odor. It is insoluble in water but soluble in various organic solvents such as ethanol, ether, and ketones .

Méthodes De Préparation

1,8-Dichlorooctane can be synthesized through the chlorination of octane. The process involves the reaction of octane with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the terminal positions of the octane chain .

Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .

Analyse Des Réactions Chimiques

1,8-Dichlorooctane undergoes various chemical reactions, primarily involving the chlorine atoms. Some of the key reactions include:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting this compound with sodium hydroxide can yield 1,8-octanediol.

Reduction: The compound can be reduced to octane by using reducing agents like lithium aluminum hydride.

Elimination: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

1,8-Dichlorooctane serves as a building block in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction.

- Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles like hydroxide ions or amines. For example, reacting with sodium hydroxide yields 1,8-octanediol.

- Reduction: The compound can be reduced to octane using reducing agents such as lithium aluminum hydride.

Material Science

In material science, this compound is used for the preparation of polymeric membranes . These membranes have specific properties beneficial for applications in the food and pharmaceutical industries.

- Polymeric Membranes: The compound aids in fabricating membranes that can concentrate amino acids and other compounds, enhancing their utility in various industrial processes.

Environmental Studies

This compound is also investigated for its role in environmental remediation. It is used to study the performance of carbonaceous materials for the adsorption of emerging pollutants.

- Adsorption Studies: Research indicates that this compound can be employed as an adsorbate to evaluate how effectively different materials can capture pollutants from water sources .

Biodegradation Research

Recent studies have explored the biodegradation potential of microorganisms on chlorinated alkanes like this compound. For instance, Pseudomonas sp. strain 273 has shown the capability to degrade this compound under aerobic conditions.

- Microbial Degradation: This strain releases chloride ions when grown on substrates containing this compound, indicating its potential for bioremediation efforts .

Case Study 1: Microbial Degradation

A study monitored Pseudomonas sp. strain 273's ability to grow on various chlorinated alkanes. Results demonstrated that this strain could effectively dehalogenate this compound when provided with suitable growth substrates like octane.

Case Study 2: Adsorption Performance

Research conducted on carbonaceous materials showed that when exposed to solutions containing this compound, certain materials exhibited enhanced adsorption capabilities. This was particularly relevant for developing new filtration systems aimed at removing contaminants from water sources.

Mécanisme D'action

The mechanism of action of 1,8-Dichlorooctane primarily involves its reactivity due to the presence of chlorine atoms. These atoms make the compound susceptible to nucleophilic attacks, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparaison Avec Des Composés Similaires

1,8-Dichlorooctane can be compared with other chlorinated hydrocarbons such as 1,6-Dichlorohexane and 1,10-Dichlorodecane. These compounds share similar chemical properties but differ in the length of the carbon chain and the position of chlorine atoms. The unique aspect of this compound is its specific chain length, which makes it suitable for certain applications where other chlorinated hydrocarbons may not be as effective .

Similar Compounds

- 1,6-Dichlorohexane

- 1,10-Dichlorodecane

- 1,4-Dichlorobutane

Activité Biologique

1,8-Dichlorooctane (DCO) is a chlorinated hydrocarbon with the chemical formula C₈H₁₆Cl₂. It is primarily utilized in various industrial applications, including as an adsorbate for studying carbonaceous materials and in the synthesis of specialized compounds. This article aims to explore the biological activity of this compound, highlighting its effects on microbial growth and potential environmental implications.

This compound is characterized by its liquid state at room temperature, with a boiling point of approximately 115-116 °C and a density of 1.025 g/mL at 25 °C . Its structure includes two chlorine atoms attached to the octane chain, which significantly influences its reactivity and biological interactions.

Microbial Interactions

Research has demonstrated that certain bacteria can utilize chlorinated hydrocarbons like this compound as growth substrates. For instance, studies involving Pseudomonas species have shown that these bacteria can dehalogenate various dichloroalkanes, suggesting a metabolic pathway for the degradation of chlorinated compounds .

- Dechlorination Mechanism : The dehalogenation process involves enzymatic reactions where chlorine atoms are removed from the compound, facilitating microbial growth. The rate of dechlorination has been observed to vary based on the bacterial strain and environmental conditions.

Case Studies

- Pseudomonas sp. Strain 273 : This strain was isolated from soil and demonstrated the ability to grow in high concentrations of chlorinated alkanes, including this compound. The study highlighted that growth was inhibited at concentrations above certain thresholds but indicated that lower concentrations could support microbial life and dechlorination activity .

- Environmental Impact : A study focusing on the adsorption properties of carbonaceous materials noted that this compound is often used as a model compound to evaluate the effectiveness of these materials in removing emerging pollutants from water systems . This research is crucial for understanding how chlorinated compounds interact with environmental matrices.

Applications in Research

This compound serves multiple roles in scientific research:

- Adsorbate Studies : It is employed to assess the performance of activated carbons and other materials in adsorbing pollutants .

- Synthesis : The compound is involved in synthesizing various derivatives used in pharmaceuticals and other applications, particularly those requiring specific functional groups .

Toxicity and Safety Considerations

While this compound has useful applications, it also poses potential health risks. It is classified as a skin irritant and requires careful handling to avoid exposure . Safety data sheets recommend using appropriate personal protective equipment when working with this compound.

Summary Table of Biological Activity

| Property/Activity | Description |

|---|---|

| Chemical Formula | C₈H₁₆Cl₂ |

| Boiling Point | 115-116 °C |

| Density | 1.025 g/mL at 25 °C |

| Microbial Growth | Supports growth in certain Pseudomonas strains |

| Dechlorination Rate | Varies by concentration and bacterial strain |

| Environmental Role | Used as a model for adsorption studies |

| Toxicity | Skin irritant; requires safety precautions |

Propriétés

IUPAC Name |

1,8-dichlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYMNDFVLNUAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062226 | |

| Record name | Octane, 1,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-99-4 | |

| Record name | 1,8-Dichlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 1,8-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,8-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dichlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.